3-(モルホリン-4-イルメチル)安息香酸メチル

概要

説明

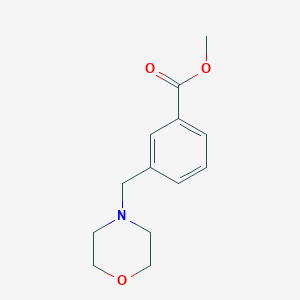

Methyl 3-(morpholin-4-ylmethyl)benzoate is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It is a benzoate ester that features a morpholine ring attached to the benzene ring via a methylene bridge. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

科学的研究の応用

Methyl 3-(morpholin-4-ylmethyl)benzoate has a wide range of applications in scientific research:

作用機序

Target of Action

Similar compounds have been known to target various proteins and enzymes in the body .

Mode of Action

It is known that esters, such as methyl 3-(morpholin-4-ylmethyl)benzoate, can react with various biological targets, including proteins and enzymes . The morpholine ring in the compound could potentially interact with these targets, leading to changes in their function .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

It is known that the compound has a molecular weight of 23528 g/mol , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have been known to exert various effects at the molecular and cellular level .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Methyl 3-(morpholin-4-ylmethyl)benzoate. For instance, the compound has a melting point of 46 °C , suggesting that it could be stable at normal body temperature.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 3-(morpholin-4-ylmethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 3-(bromomethyl)benzoic acid with morpholine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Another method involves the esterification of 3-(morpholin-4-ylmethyl)benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods

Industrial production of Methyl 3-(morpholin-4-ylmethyl)benzoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems for temperature and pressure control is common in industrial settings to enhance efficiency and safety .

化学反応の分析

Types of Reactions

Methyl 3-(morpholin-4-ylmethyl)benzoate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives in the presence of a nucleophile like sodium methoxide.

Major Products Formed

Oxidation: 3-(morpholin-4-ylmethyl)benzoic acid.

Reduction: 3-(morpholin-4-ylmethyl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

類似化合物との比較

Similar Compounds

- Methyl 3-(morpholinomethyl)benzoate

- 3-(4-morpholinylmethyl)benzoic acid

- Methyl 4-(morpholin-4-ylmethyl)benzoate

Uniqueness

Methyl 3-(morpholin-4-ylmethyl)benzoate is unique due to its specific structural configuration, which combines the reactivity of the benzoate ester with the biological activity of the morpholine ring. This dual functionality makes it a valuable compound in both synthetic chemistry and pharmaceutical research .

生物活性

Methyl 3-(morpholin-4-ylmethyl)benzoate, with the chemical formula C13H17NO3 and a molecular weight of approximately 235.28 g/mol, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its applications in pharmacology, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzoate moiety linked to a morpholine ring via a methylene (-CH2-) group. This unique structure is significant for its biological interactions.

Synthesis

Methyl 3-(morpholin-4-ylmethyl)benzoate can be synthesized through reductive amination of 3-aminomethylbenzoic acid with morpholine. This method allows for the introduction of the morpholine group efficiently, even in the presence of other functional groups.

Antimicrobial Properties

Research indicates that derivatives of morpholine, including methyl 3-(morpholin-4-ylmethyl)benzoate, exhibit notable antibacterial and antifungal activities. These properties make them candidates for developing new antibiotics. Morpholine derivatives have been shown to inhibit various bacterial strains, including multidrug-resistant (MDR) strains.

The biological activity of methyl 3-(morpholin-4-ylmethyl)benzoate is believed to involve interactions with specific proteins and enzymes within microbial cells. Similar compounds have been reported to target bacterial topoisomerases, which are crucial for DNA replication and transcription .

Target Enzymes

- DNA Gyrase

- Topoisomerase IV

These targets are essential in maintaining DNA structure during cellular processes, and inhibition can lead to bacterial cell death.

Pharmacological Applications

Methyl 3-(morpholin-4-ylmethyl)benzoate serves as a precursor in synthesizing pharmaceutical compounds aimed at treating neurological and cardiovascular diseases. Its structural similarity to biologically active molecules allows it to be utilized in enzyme inhibition studies and receptor binding assays.

Antiproliferative Activity

A derivative of methyl 3-(morpholin-4-ylmethyl)benzoate, known as GN39482, has demonstrated promising antiproliferative activity against human cancer cells. This activity is attributed to its ability to interfere with cellular signaling pathways involved in cell growth and proliferation.

Antimicrobial Efficacy

In a study examining various morpholine derivatives, methyl 3-(morpholin-4-ylmethyl)benzoate showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined to be effective against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-morpholinobenzoate | Benzoate linked directly to morpholine | Simpler structure, fewer substituents |

| Methyl 3-(thiazolylmethyl)benzoate | Contains thiazole instead of morpholine | Potentially different biological activities |

| Methyl 3-(piperidinylmethyl)benzoate | Piperidine ring instead of morpholine | Variation in nitrogen-containing ring structure |

| Methyl 3-(2-pyridylmethyl)benzoate | Pyridine ring introduces different electronic properties | Different reactivity due to aromatic nitrogen |

Methyl 3-(morpholin-4-ylmethyl)benzoate is unique due to its specific combination of functional groups that may enhance its solubility and reactivity compared to other similar compounds.

特性

IUPAC Name |

methyl 3-(morpholin-4-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)12-4-2-3-11(9-12)10-14-5-7-17-8-6-14/h2-4,9H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFWRCNFZKUNOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331370 | |

| Record name | methyl 3-(morpholin-4-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190660-95-8 | |

| Record name | methyl 3-(morpholin-4-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。